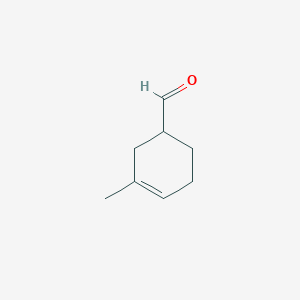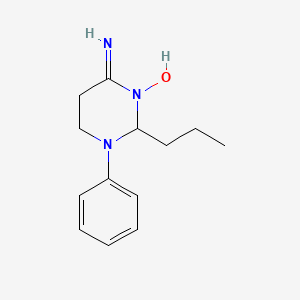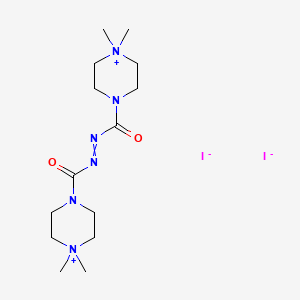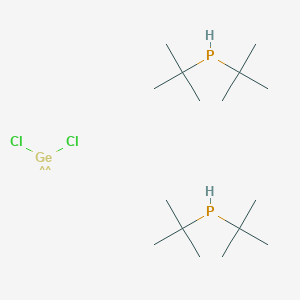
3,5-Dibromo-3,5-dimethylheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-3,5-dimethylheptan-4-one: is an organic compound with the molecular formula C9H16Br2O It is a derivative of heptanone, where two bromine atoms are substituted at the 3rd and 5th positions, and two methyl groups are also attached at the same positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-3,5-dimethylheptan-4-one typically involves the bromination of 3,5-dimethylheptan-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-3,5-dimethylheptan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to 3,5-dimethylheptan-4-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Substitution: Formation of 3,5-dimethylheptan-4-one derivatives.
Reduction: Formation of 3,5-dimethylheptan-4-one.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Chemistry: 3,5-Dibromo-3,5-dimethylheptan-4-one is used as an intermediate in the synthesis of various organic compounds. It is also used in studying reaction mechanisms and kinetics due to its unique reactivity .
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to understand the interactions of brominated organic molecules with enzymes and other biomolecules.
Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new pharmaceuticals. Its brominated structure provides insights into the design of bromine-containing drugs.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a reagent in various chemical processes. It is also used in the production of flame retardants and other brominated products.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-3,5-dimethylheptan-4-one involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution and elimination reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-4-heptanone: Lacks the bromine atoms and has different reactivity and applications.
3,5-Dibromo-4-hydroxybenzaldehyde: Contains bromine atoms but has a different core structure and properties.
1,3-Dibromo-5,5-dimethylhydantoin: Another brominated compound with different applications and reactivity.
Uniqueness: 3,5-Dibromo-3,5-dimethylheptan-4-one is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
56829-64-2 |
|---|---|
Formule moléculaire |
C9H16Br2O |
Poids moléculaire |
300.03 g/mol |
Nom IUPAC |
3,5-dibromo-3,5-dimethylheptan-4-one |
InChI |
InChI=1S/C9H16Br2O/c1-5-8(3,10)7(12)9(4,11)6-2/h5-6H2,1-4H3 |
Clé InChI |
RRUYKQDYYLBQTH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)C(C)(CC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


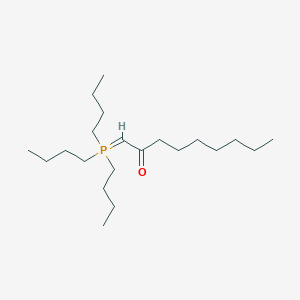
![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)

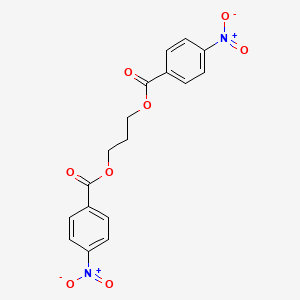

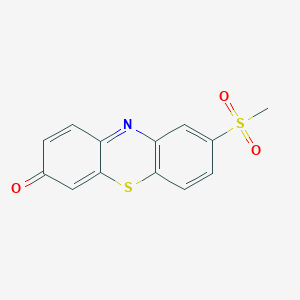
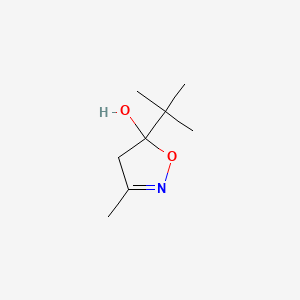
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

